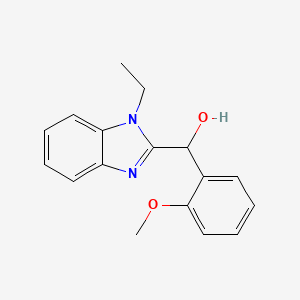
N-(2,4-dichlorophenyl)-N'-(1-propyl-4-piperidinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-N'-(1-propyl-4-piperidinyl)urea, commonly known as DPCPX, is a chemical compound that belongs to the class of xanthine derivatives. It is a potent and highly selective antagonist of the adenosine A1 receptor, which plays an important role in regulating various physiological functions in the body. DPCPX has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
Applications De Recherche Scientifique
DPCPX has been widely used in scientific research for its selective antagonism of the adenosine A1 receptor. This receptor is widely distributed in the brain and plays an important role in regulating various physiological functions, including sleep, pain perception, and cardiovascular function. DPCPX has been used to study the effects of adenosine A1 receptor antagonism on these functions, as well as to investigate the role of adenosine signaling in various disease states. Some of the key scientific research applications of DPCPX are discussed below.
Mécanisme D'action
DPCPX exerts its effects by selectively blocking the adenosine A1 receptor. This receptor is a G protein-coupled receptor that is coupled to inhibitory G proteins. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP (cAMP) and activates potassium channels. This results in the hyperpolarization of the cell membrane and the inhibition of neurotransmitter release. By blocking the adenosine A1 receptor, DPCPX prevents these effects and leads to an increase in cAMP levels and the activation of other signaling pathways.
Biochemical and Physiological Effects:
DPCPX has been shown to have a wide range of biochemical and physiological effects, including the modulation of sleep, pain perception, and cardiovascular function. Studies have shown that DPCPX can increase wakefulness and reduce the duration of sleep, suggesting that adenosine signaling plays an important role in regulating sleep-wake cycles. DPCPX has also been shown to reduce pain perception in animal models, suggesting that adenosine signaling may be involved in the modulation of pain. In addition, DPCPX has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury, suggesting that adenosine signaling may play a role in the regulation of cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
DPCPX has several advantages for use in lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for the specific modulation of this receptor without affecting other signaling pathways. It is also relatively stable and easy to synthesize, which makes it a convenient tool for scientific research. However, DPCPX also has some limitations. It has a relatively short half-life, which may limit its effectiveness in certain experimental conditions. In addition, its potency may vary depending on the experimental system used, which may require the use of higher concentrations or alternative experimental approaches.
Orientations Futures
There are several future directions for the study of DPCPX and its potential applications in scientific research. One area of interest is the role of adenosine signaling in the regulation of neuroinflammation and neurodegeneration. Studies have shown that adenosine signaling can modulate the inflammatory response in the brain and may play a role in the development of neurodegenerative diseases. DPCPX may be a useful tool for investigating these mechanisms and identifying potential therapeutic targets for these conditions. In addition, DPCPX may have potential applications in the treatment of pain and cardiovascular disease, which are areas of ongoing research. Further studies are needed to fully understand the potential applications of DPCPX in these areas.
Conclusion:
DPCPX is a potent and highly selective antagonist of the adenosine A1 receptor that has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including the modulation of sleep, pain perception, and cardiovascular function. DPCPX has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of DPCPX and its potential applications in scientific research, including the role of adenosine signaling in neuroinflammation and neurodegeneration, as well as the potential applications in the treatment of pain and cardiovascular disease.
Méthodes De Synthèse
The synthesis of DPCPX involves the reaction of 2,4-dichlorophenylisocyanate with 1-propyl-4-piperidinylamine in the presence of a suitable solvent such as tetrahydrofuran or dimethylformamide. The resulting product is then purified by recrystallization or chromatography to obtain DPCPX in its pure form. The chemical structure of DPCPX is shown below:
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O/c1-2-7-20-8-5-12(6-9-20)18-15(21)19-14-4-3-11(16)10-13(14)17/h3-4,10,12H,2,5-9H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXIGIQXPCYPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5482204.png)
![methyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5482206.png)
![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5482231.png)
![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-[4-(2-propyn-1-yloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5482237.png)
![3-[(4-ethyl-1-piperazinyl)acetyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5482238.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5482246.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5482257.png)

![8-(1,3-thiazol-2-ylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5482276.png)


![5-fluoro-2-{1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5482299.png)